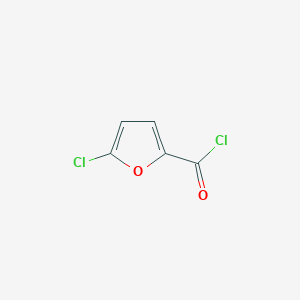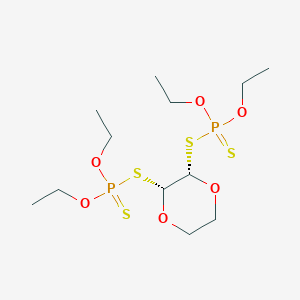
cis-Dioxathion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Dioxathion is a chemical compound that belongs to the family of organophosphates. It is widely used as an insecticide and acaricide in agricultural and horticultural practices. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
Cis-Dioxathion acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, in the synaptic clefts of nerve cells, resulting in overstimulation of the nervous system. This overstimulation leads to a range of physiological and biochemical effects, including muscle tremors, convulsions, respiratory failure, and death.
Biochemische Und Physiologische Effekte
Cis-Dioxathion exposure has been shown to cause a range of biochemical and physiological effects in animals. These effects include inhibition of acetylcholinesterase activity, oxidative stress, alterations in neurotransmitter levels, changes in gene expression, and immune system dysfunction. These effects can lead to a range of health problems, including neurological disorders, respiratory problems, and immune system dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-Dioxathion has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it an ideal tool for studying the effects of organophosphate exposure on the nervous system. It is also relatively easy to synthesize and has a high purity and yield. However, cis-Dioxathion also has several limitations. It is highly toxic and can pose a risk to researchers working with the compound. It also has a short half-life, which can make it difficult to study its effects over long periods of time.
Zukünftige Richtungen
There are several future directions for research on cis-Dioxathion. One area of research could focus on developing new methods for detecting and analyzing organophosphate compounds, including cis-Dioxathion. Another area of research could focus on developing new treatments for organophosphate poisoning. Additionally, research could focus on the long-term effects of organophosphate exposure on human health and the environment. Finally, research could focus on developing new insecticides and acaricides that are less toxic and more environmentally friendly than organophosphate compounds.
Conclusion
Cis-Dioxathion is a potent organophosphate insecticide and acaricide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While it has several advantages for use in lab experiments, including its potency and ease of synthesis, it also has several limitations, including its toxicity and short half-life. Future research on cis-Dioxathion could focus on developing new methods for detecting and analyzing organophosphate compounds, developing new treatments for organophosphate poisoning, and studying the long-term effects of organophosphate exposure on human health and the environment.
Synthesemethoden
Cis-Dioxathion is synthesized by the reaction of O,O-dimethyl phosphorodithioate with 1,4-dioxane-2,3-diol in the presence of a catalyst. The reaction takes place under mild conditions and produces cis-Dioxathion with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Cis-Dioxathion has been widely used in scientific research as a tool to study the mechanism of action of organophosphate insecticides and acaricides. It has been used to investigate the effects of organophosphate exposure on the nervous system, metabolism, and immune system of animals. It has also been used to study the toxicity of organophosphate compounds and to develop new methods for their detection and analysis.
Eigenschaften
CAS-Nummer |
16088-56-5 |
|---|---|
Produktname |
cis-Dioxathion |
Molekularformel |
C12H26O6P2S4 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
[(2S,3R)-3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl]sulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3/t11-,12+ |
InChI-Schlüssel |
VBKKVDGJXVOLNE-TXEJJXNPSA-N |
Isomerische SMILES |
CCOP(=S)(OCC)S[C@@H]1[C@@H](OCCO1)SP(=S)(OCC)OCC |
SMILES |
CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC |
Kanonische SMILES |
CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



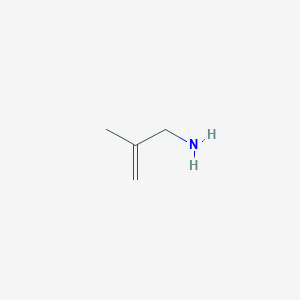
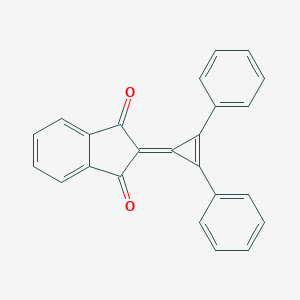
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)
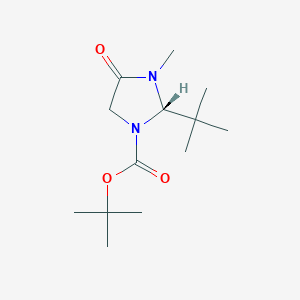

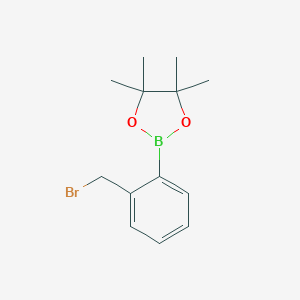
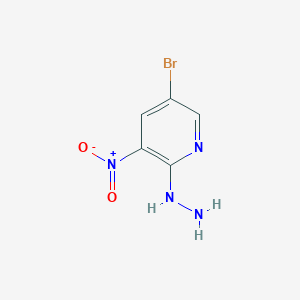
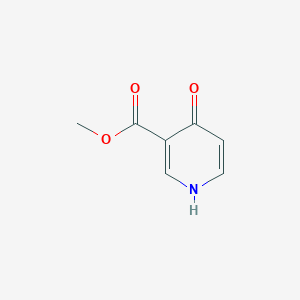

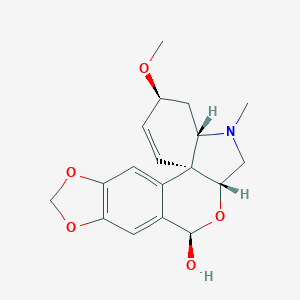
![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
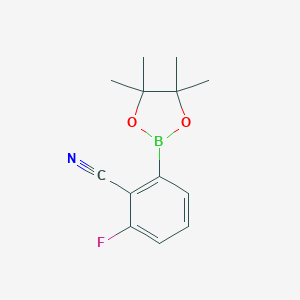
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
